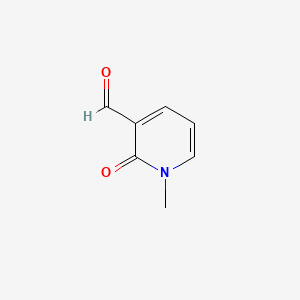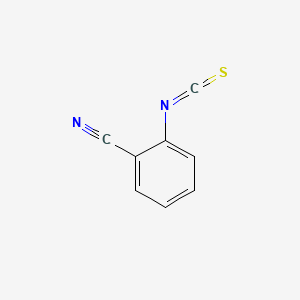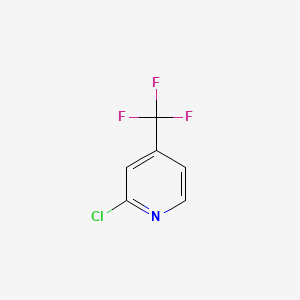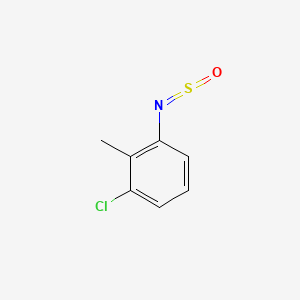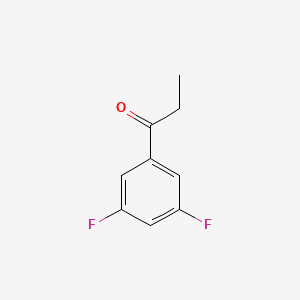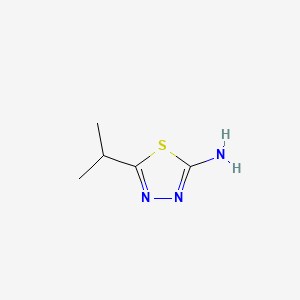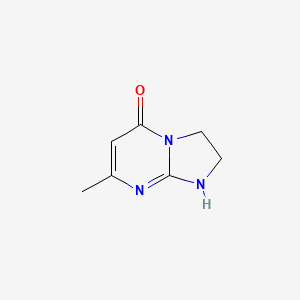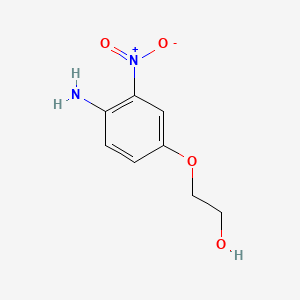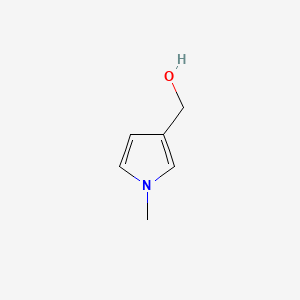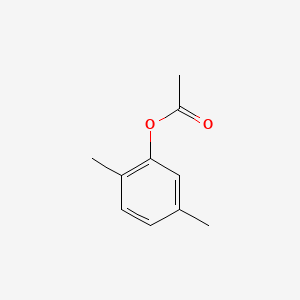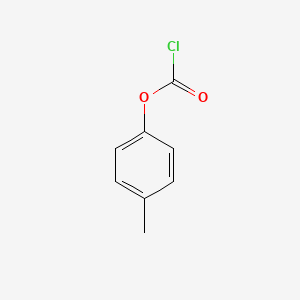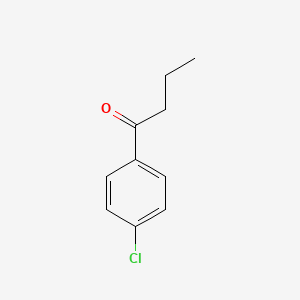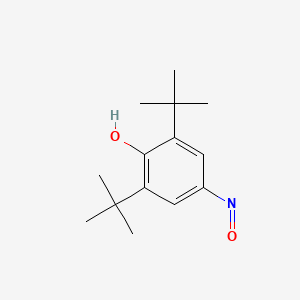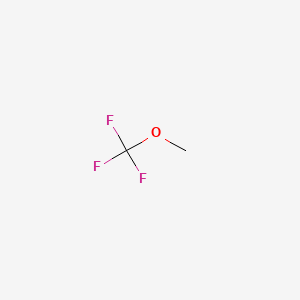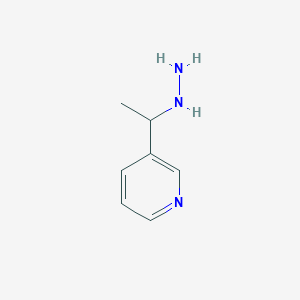
3-(1-Hydrazinylethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydrazinylethyl)pyridine, also known as 3-HEP, is a heterocyclic compound that belongs to the pyridine family. It is a simple aromatic ring that forms the basis for many related compounds .
Synthesis Analysis
The synthesis of pyridine derivatives has been a subject of interest in various research studies. For instance, an umpolung approach to the hydroboration of pyridines has been reported, which involves a novel and efficient synthesis of N-H 1,4-dihydropyridines . Another study discussed the reaction between pyridine, MeOK, and B2pin2 carried out in the presence of 18-crown-6 and varied amounts of methanol in tetrahydrofuran (THF) .Molecular Structure Analysis
Pyridine is a six-membered cyclic molecule that follows Huckel’s criteria for aromaticity . In many respects, it is similar to the most basic aromatic molecule, benzene, with an N-atom replacing one of the C-H groups .Chemical Reactions Analysis
Pyridine derivatives have been involved in various chemical reactions. For instance, a study reported a radical chain monoalkylation of pyridines . Another study discussed the interaction of dihalogen molecules IY (Y = F, Cl, Br, I) with pyridine .Physical And Chemical Properties Analysis
Pyridine is a colorless, flammable liquid that has a distinctive, unpleasant fish-like odor . It is miscible with water and most organic solvents, which contributes to its wide-ranging utility in industrial processes .科学的研究の応用
Synthesis and Pharmacological Applications
Recent studies have focused on the synthesis of novel pyridine and fused pyridine derivatives with potential pharmacological applications. For example, Flefel et al. (2018) synthesized a series of new compounds starting from a pyridine derivative and evaluated their antimicrobial and antioxidant activities. Their molecular docking screenings indicated moderate to good binding energies towards GlcN-6-P synthase, a target protein, showcasing their potential in developing new antimicrobial agents Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry, Flefel et al., 2018.
Material Science and OLED Applications
In material science, derivatives of 3-(1-Hydrazinylethyl)pyridine have been used to construct bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). Li et al. (2016) utilized a related compound, 3-(1H-Pyrazol-1-yl)pyridine, as an electron-transporting unit to create materials that significantly improve the efficiency of blue, green, and white PhOLEDs, highlighting the versatility of pyridine derivatives in electronic applications ACS applied materials & interfaces, Li et al., 2016.
Environmental Science and Water Treatment
In environmental science, the degradation mechanisms of pyridine compounds in drinking water have been studied. Li et al. (2017) developed a dielectric barrier discharge (DBD) system to remove pyridine, demonstrating that degradation was mainly due to the strong oxidizing power of generated ozone and hydroxyl radicals. This research provides a theoretical and experimental basis for using DBD ionization discharge in treating nitrogen heterocyclic compounds in drinking water, showcasing an important application in environmental remediation Journal of environmental sciences, Li et al., 2017.
Advanced Material Synthesis
Chandra et al. (2021) synthesized a 2-D coordination polymer using a pyridyl-hydrazide Schiff base, demonstrating its semiconducting nature and improved conductivity upon light irradiation. This research not only expands the understanding of coordination polymers but also explores their potential in creating advanced materials with specific electronic properties Inorganica Chimica Acta, Chandra et al., 2021.
Safety And Hazards
特性
IUPAC Name |
1-pyridin-3-ylethylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(10-8)7-3-2-4-9-5-7/h2-6,10H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKJLQJCNDVKIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611413 |
Source


|
| Record name | 3-(1-Hydrazinylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Hydrazinylethyl)pyridine | |
CAS RN |
1016681-07-4 |
Source


|
| Record name | 3-(1-Hydrazinylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

